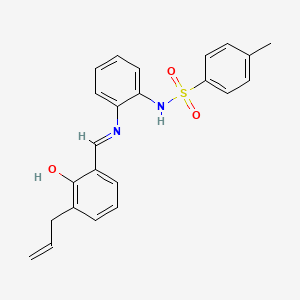
N-(2-(3-allyl-2-hydroxybenzylideneamino)phenyl)-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(3-allyl-2-hydroxybenzylideneamino)phenyl)-4-methylbenzenesulfonamide is a synthetic compound known for its potential applications in various scientific fields, particularly in medicinal chemistry. This compound is characterized by its complex structure, which includes an allyl group, a hydroxybenzylidene moiety, and a sulfonamide group. These functional groups contribute to its unique chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-allyl-2-hydroxybenzylideneamino)phenyl)-4-methylbenzenesulfonamide typically involves a multi-step process. One common method includes the condensation reaction between 3-allyl-2-hydroxybenzaldehyde and 2-aminophenyl-4-methylbenzenesulfonamide. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(3-allyl-2-hydroxybenzylideneamino)phenyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted sulfonamides.
Aplicaciones Científicas De Investigación
N-(2-(3-allyl-2-hydroxybenzylideneamino)phenyl)-4-methylbenzenesulfonamide has been explored for various scientific research applications, including:
Medicinal Chemistry: Potential as an anticancer agent due to its cytotoxicity against cancer cell lines.
Biological Studies: Investigation of its interactions with enzymes and proteins.
Industrial Applications: Use as an intermediate in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of N-(2-(3-allyl-2-hydroxybenzylideneamino)phenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites. This binding can lead to the disruption of enzyme function and subsequent cellular effects. Additionally, the compound may exert its effects through the induction of oxidative stress or the activation of apoptotic pathways .
Comparación Con Compuestos Similares
Similar Compounds
N-(3-allyl-2-hydroxybenzylidene)-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazides: Known for their anticancer properties.
N-(2-hydroxybenzylideneamino)phenyl)-4-methylbenzenesulfonamide: Similar structure but lacks the allyl group.
Uniqueness
N-(2-(3-allyl-2-hydroxybenzylideneamino)phenyl)-4-methylbenzenesulfonamide is unique due to the presence of the allyl group, which can enhance its reactivity and potential biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific interactions with biological targets.
Propiedades
Número CAS |
28857-01-4 |
|---|---|
Fórmula molecular |
C23H22N2O3S |
Peso molecular |
406.5 g/mol |
Nombre IUPAC |
N-[2-[(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]phenyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C23H22N2O3S/c1-3-7-18-8-6-9-19(23(18)26)16-24-21-10-4-5-11-22(21)25-29(27,28)20-14-12-17(2)13-15-20/h3-6,8-16,25-26H,1,7H2,2H3 |
Clave InChI |
JRMRBHYADZUYPM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2N=CC3=CC=CC(=C3O)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


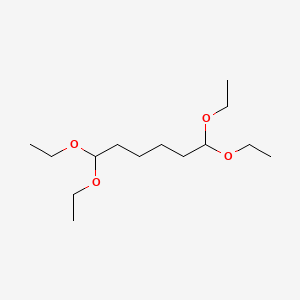
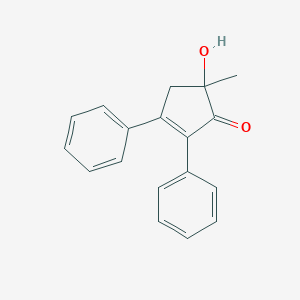
![N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(naphthalen-2-yl)acetamide](/img/structure/B14148751.png)
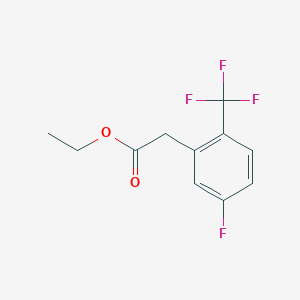

![2-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methoxy]acetic acid](/img/structure/B14148766.png)
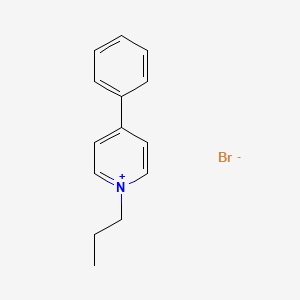
![(E,E)-N,N'-(1,4-Phenylene)bis[1-(naphthalen-1-yl)methanimine]](/img/structure/B14148785.png)
![1-cyclopropyl-2-hydrazinyl-5,7-dimethylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14148791.png)
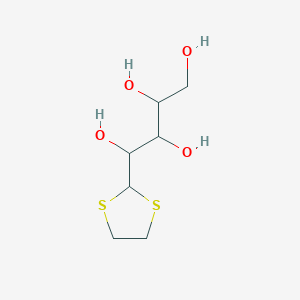
![2-[(Benzenesulfonyl)methyl]-4-iodo-1-nitrobenzene](/img/structure/B14148811.png)
![4-(5-{(Z)-[2,4-dioxo-3-(prop-2-yn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-3-methylbenzoic acid](/img/structure/B14148829.png)

![{[4-(Butan-2-yl)phenyl]amino}[(4-methylphenyl)sulfonyl]methanone](/img/structure/B14148837.png)
